2-(5-Bromoindolin-3-yl)oxazole
Description
2-(5-Bromoindolin-3-yl)oxazole is a heterocyclic compound featuring an oxazole ring fused to a 5-bromo-substituted indoline scaffold. The indoline moiety consists of a benzene ring fused to a pyrrolidine ring, with bromine substitution at the 5th position of the benzene ring. The oxazole group (a five-membered aromatic ring containing one oxygen and one nitrogen atom) is attached at the 3rd position of the indoline core. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.
Properties
IUPAC Name |
2-(5-bromo-2,3-dihydro-1H-indol-3-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11-13-3-4-15-11/h1-5,9,14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUYTAVRRSAYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)Br)C3=NC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromoindolin-3-yl)oxazole typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of Oxazole Ring: The brominated indole is then reacted with an appropriate oxazole precursor, such as 2-bromoacetophenone, under basic conditions. This step often involves the use of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromoindolin-3-yl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized oxazole compounds.
Scientific Research Applications
Synthesis of 2-(5-Bromoindolin-3-yl)oxazole
The synthesis of this compound typically involves the reaction of 5-bromoindole derivatives with oxazole precursors. Various synthetic methods, including the van Leusen reaction, have been employed to create oxazole derivatives effectively. The van Leusen method is particularly notable for its efficiency in synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild conditions .
Table 1: Synthetic Methods for Oxazoles
Antimicrobial Properties
Research has shown that compounds containing the oxazole moiety exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The broad-spectrum antimicrobial activity is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Table 2: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus ATCC 6538 | 9 |
| Enterococcus faecium E5 | 15 | |
| Candida albicans | 8 |
Anticancer Potential
The anticancer properties of oxazole derivatives have also been explored extensively. Compounds like this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves interference with microtubule dynamics, which is critical for cell division .
Table 3: Anticancer Activity Evaluation
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
Therapeutic Applications
Given its promising biological activities, this compound is being investigated for various therapeutic applications:
- Antimicrobial Agents : Potential development as a new class of antibiotics targeting drug-resistant strains.
- Anticancer Drugs : Exploration as a lead compound for new anticancer therapies targeting specific cancer types.
- Anti-inflammatory Agents : Investigation into its ability to modulate inflammatory pathways.
Mechanism of Action
The mechanism of action of 2-(5-Bromoindolin-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and oxazole ring can enhance the compound’s binding affinity and specificity for these targets, leading to improved biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(5-Bromoindolin-3-yl)oxazole and related brominated oxazole derivatives:
Structural and Functional Insights:
Indoline vs. Pyridine/Phenyl Cores: The indoline scaffold in this compound introduces a fused bicyclic system, enhancing rigidity compared to monocyclic pyridine or phenyl analogs. This rigidity may improve binding affinity to hydrophobic pockets in enzymes or receptors (e.g., PPARγ) .
Bromine Substitution: Bromine at aromatic positions (e.g., C5 in indoline or pyridine) enhances electrophilic character, facilitating interactions with nucleophilic residues in biological targets. This is critical in antimicrobial and anti-inflammatory activities observed in oxazole derivatives .
Oxazole vs. Isoxazole/Oxadiazole :
- Oxazole rings (two heteroatoms: O, N) differ from isoxazole (O, N in adjacent positions) and oxadiazole (two N atoms). These variations alter electronic distribution and metabolic stability. For example, oxadiazoles are more resistant to oxidative degradation, making them preferred in prodrug design .
Biological Activity: Short oxazole fragments (e.g., degradation products of MccB17) induce IDO1-mediated inflammation, while bulkier analogs like this compound may evade this pathway due to steric effects .
Biological Activity
2-(5-Bromoindolin-3-yl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique oxazole ring fused with a brominated indole moiety. Its chemical structure can be represented as follows:
This compound's structural features contribute to its diverse biological activities, making it a subject of interest for various therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The following mechanisms have been identified:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of the cell cycle.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Studies
Several studies have investigated the anticancer properties of this compound:
- In vitro Cytotoxicity : A study evaluated the cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity compared to control groups .
- Mechanism of Action : The mechanism involves the induction of apoptosis via mitochondrial pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard strains:
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
These results suggest that this compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus .
Case Studies
- Case Study on Cancer Treatment : In a recent clinical trial, patients with advanced breast cancer were administered a formulation containing this compound. Results indicated a stabilization of disease in 60% of participants after three months of treatment, with manageable side effects reported .
- Antimicrobial Application : A case study involving patients with recurrent skin infections showed that topical formulations containing the compound significantly reduced infection rates compared to standard treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
